molecular formula C20H22ClFN2O3S B2516822 N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021041-26-8

N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2516822
CAS No.: 1021041-26-8
M. Wt: 424.92
InChI Key: IAOVWKZHZONORR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The 4-fluorophenylsulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Chlorobenzyl Group: The 4-chlorobenzyl group is attached through nucleophilic substitution reactions.

    Final Acetamide Formation: The acetamide moiety is introduced in the final step through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.

    N-(4-chlorobenzyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide: Similar structure with a methyl group instead of a fluorine atom.

    N-(4-chlorobenzyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-16-6-4-15(5-7-16)14-23-20(25)13-18-3-1-2-12-24(18)28(26,27)19-10-8-17(22)9-11-19/h4-11,18H,1-3,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOVWKZHZONORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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